![molecular formula C8H7F3OS B1608246 3-(Trifluoromethylthio)benzyl alcohol CAS No. 82174-08-1](/img/structure/B1608246.png)
3-(Trifluoromethylthio)benzyl alcohol
Overview
Description
3-(Trifluoromethylthio)benzyl alcohol is a chemical compound with the molecular formula C8H7F3OS . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a trifluoromethylthio group . The InChI code for this compound is 1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Its molecular weight is 208.2 .Scientific Research Applications
3-(Trifluoromethylthio)benzyl alcohol is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and analytical chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)benzyl alcohol is not fully understood. However, it is believed to be involved in the formation of reactive intermediates, such as trifluoromethanesulfonates, which can then react with other molecules to form new products. In addition, this compound can act as a catalyst in certain organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be metabolized by the liver and excreted in the urine. In addition, it has been shown to have antioxidant activity in vitro, and it has been suggested that it may have potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Trifluoromethylthio)benzyl alcohol in laboratory experiments include its high reactivity, low cost, and availability. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in closed systems. However, it is highly volatile and can be explosive if heated too quickly. In addition, it can react with other compounds to form unwanted products.
Future Directions
There are a number of potential future research directions related to 3-(Trifluoromethylthio)benzyl alcohol. These include further investigation into its mechanism of action, its potential therapeutic benefits, and its use in drug synthesis. In addition, research into its use in analytical chemistry and organic synthesis could lead to the development of new and more efficient synthetic processes. Finally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYAJMQWUPQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380690 | |
Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82174-08-1 | |
Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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